Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-
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Overview
Description
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is a specialized organophosphorus compound. It is characterized by the presence of three phenyl groups, each substituted with a tridecafluorooctyl chain. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- typically involves the reaction of a tridecafluorooctyl-substituted phenyl halide with a phosphine reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often catalyzed by a base such as potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are often used under anhydrous conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the nucleophile, various substituted phosphines can be obtained.
Scientific Research Applications
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is used in several scientific research applications:
Mechanism of Action
The mechanism by which phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The fluorinated chains enhance the solubility and stability of these complexes in organic solvents, making them highly effective in catalysis .
Comparison with Similar Compounds
Similar Compounds
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-: This compound has longer fluorinated chains, which can further enhance its chemical resistance and stability.
Phosphine, tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-: A positional isomer with similar properties but potentially different reactivity due to the position of the substituents.
Uniqueness
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is unique due to its specific substitution pattern and the length of its fluorinated chains. These features provide a balance between solubility, stability, and reactivity, making it particularly useful in specialized applications .
Properties
CAS No. |
195324-93-7 |
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Molecular Formula |
C42H24F39P |
Molecular Weight |
1300.5 g/mol |
IUPAC Name |
tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane |
InChI |
InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)13-10-19-4-1-7-22(16-19)82(23-8-2-5-20(17-23)11-14-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-9-3-6-21(18-24)12-15-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-9,16-18H,10-15H2 |
InChI Key |
PCEJVQNZONSMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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